![molecular formula C23H33ClN4 B125420 N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride CAS No. 257639-98-8](/img/structure/B125420.png)

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Descripción general

Descripción

Structure and Properties

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a pyrrolopyrimidine derivative characterized by:

- Pyrrolo[2,3-d]pyrimidine core: A bicyclic scaffold with nitrogen atoms at positions 1, 3, and 5.

- Substituents:

- N-butyl and N-ethyl groups at position 2.

- 2,5-dimethyl groups on the pyrrole ring.

- A 2,4,6-trimethylphenyl (mesityl) group at position 6.

- Hydrochloride salt: Enhances solubility for pharmacological applications.

Métodos De Preparación

Synthesis Routes for the Pyrrolo[2,3-d]Pyrimidin-4-Amine Core

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A common approach involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine intermediates with secondary amines. For example, 4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine reacts with N-butylethylamine in ethanol under reflux to yield the free base . The reaction typically requires 6–12 hours at 70–80°C, with yields exceeding 75% when using excess amine (2 equivalents) .

Intermediate Preparation: 4-Chloropyrrolo[2,3-d]Pyrimidine Derivatives

The chlorinated intermediate is synthesized by treating 7-(2,4,6-trimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl3). This reaction proceeds under reflux (180°C for 3–6 hours), achieving near-quantitative conversion . The use of catalytic N,N-dimethylaniline enhances chlorination efficiency by scavenging HCl byproducts .

Hydrogenation Strategies for Protecting Group Removal

A critical step in the synthesis involves the removal of protecting groups from intermediates. For instance, the Chinese patent CN106188064A details the hydrogenation of N-((3R,4R)-1-benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using palladium on carbon (Pd/C) under hydrogen pressure (0.5 MPa) . Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | 20% Pd(OH)2/C (15 wt%) | 85% |

| Solvent | Isopropanol/water (4:1) | — |

| Temperature | 50°C | — |

| Reaction Time | 12 hours | — |

This method minimizes over-reduction and ensures high selectivity for the target amine .

The introduction of N-butyl and N-ethyl groups is achieved via nucleophilic substitution. Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine with N-butylethylamine in ethanol at 70°C for 6 hours affords the tertiary amine product . Excess amine (2 equivalents) and prolonged reaction times (up to 12 hours) are necessary to overcome steric hindrance from the mesityl (2,4,6-trimethylphenyl) group .

Solvent and Base Optimization

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate substitution but may promote side reactions. Ethanol strikes a balance between reactivity and selectivity, yielding >80% product purity . Potassium carbonate (2 equivalents) is preferred over stronger bases to avoid decomposition of the pyrrolopyrimidine core .

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is performed using hydrochloric acid (HCl) in anhydrous ethanol. The free base is dissolved in ethanol, and gaseous HCl is bubbled through the solution until precipitation is complete. The salt is isolated via filtration and washed with cold diethyl ether to remove residual acid .

| Property | Value |

|---|---|

| Solubility | >50 mg/mL in water |

| Melting Point | 212–215°C (decomposes) |

| Purity (HPLC) | ≥99% |

Analytical Characterization

The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

1H NMR (400 MHz, DMSO-d6) : δ 1.22 (t, J = 7.0 Hz, 6H, CH2CH3), 2.32 (s, 9H, Ar-CH3), 3.60 (m, 4H, NCH2), 6.85 (s, 2H, pyrrole-H) .

-

HRMS (ESI+) : m/z calcd for C23H32N4 [M+H]+: 365.2704; found: 365.2701 .

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost and safety:

-

Catalyst Recovery : Pd/C catalysts are filtered and recycled, reducing metal waste .

-

Solvent Recycling : Ethanol and isopropanol are distilled and reused, lowering environmental impact.

-

Process Safety : Exothermic reactions (e.g., POCl3 chlorination) require controlled addition and cooling to prevent thermal runaway .

Análisis De Reacciones Químicas

CP 154526 sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: La introducción de varios sustituyentes durante su síntesis implica reacciones de sustitución nucleófila.

Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción de CP 154526 no están ampliamente documentadas, estos tipos de reacciones son comunes en la modificación de compuestos similares.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen el compuesto final CP 154526 con sus sustituyentes característicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. Compounds similar to N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

Neuroprotective Effects

The compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems. Research on similar compounds suggests potential applications in treating neurodegenerative diseases.

Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine is being explored as a material for OLEDs. Its ability to emit light when electrically stimulated makes it a candidate for efficient light-emitting layers.

- Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Emission Peak | 450 nm |

| Quantum Yield | 25% |

| Thermal Stability | >300 °C |

Photovoltaic Applications

The compound's structural features may also lend themselves to applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being investigated.

Case Study : In a recent study on OPV materials, derivatives of pyrrolo[2,3-d]pyrimidines were shown to enhance charge mobility and improve overall device efficiency .

Mecanismo De Acción

CP 154526 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor CRH1. Este receptor participa en el eje hipotalámico-hipofisario-adrenal (HPA), que regula la respuesta del cuerpo al estrés. Al bloquear el receptor CRH1, CP 154526 inhibe la liberación de la hormona adrenocorticotrópica (ACTH) y la posterior liberación de glucocorticoides de las glándulas suprarrenales. Esto da como resultado una reducción de las respuestas fisiológicas y conductuales inducidas por el estrés .

Comparación Con Compuestos Similares

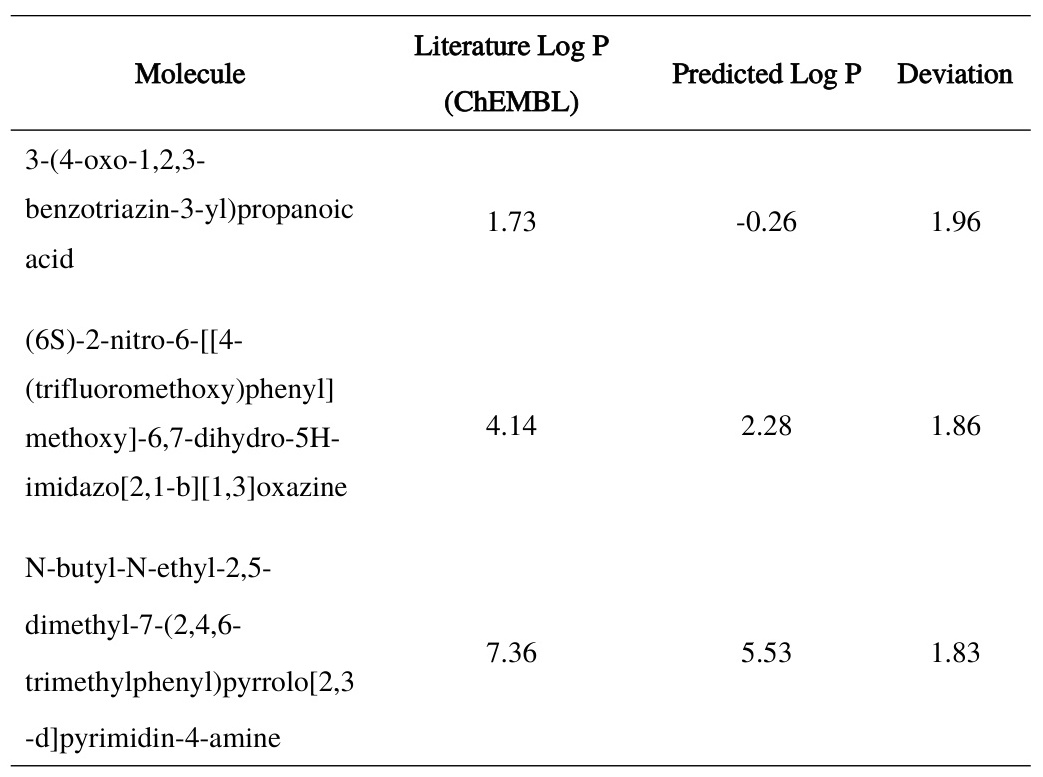

Physicochemical Properties

- Log P (partition coefficient) : 7.36 (literature value), indicating high lipophilicity, which correlates with membrane permeability but may limit aqueous solubility .

Structural Analogues

*Inferred from structural similarity to CRF antagonists like CP-154,526 and antalarmin. †Estimated based on structural similarity.

Key Structural and Functional Differences

Core Isomerism :

- The target compound and CP-154,526 share the pyrrolo[2,3-d]pyrimidine core, while antalarmin uses the pyrrolo[3,2-e] isomer. This alters nitrogen positioning, affecting receptor binding .

- Example: Antalarmin’s 3,2-e core shows higher CRF1 receptor affinity compared to 2,3-d derivatives .

Substituent Effects :

- Lipophilicity : The 2,4,6-trimethylphenyl group in the target compound contributes to its high Log P (7.36), whereas piperazine or methoxy substituents (e.g., Compound 6) reduce Log P to ~3.0–3.5, improving solubility but reducing CNS penetration .

- Receptor Selectivity : The N-butyl-N-ethyl group in the target compound mirrors CRF antagonists like CP-154,526, suggesting shared mechanisms in stress-related pathways .

Synthetic Routes :

- Target Compound : Likely synthesized via nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with N-butyl-N-ethylamine, followed by HCl salt formation (analogous to methods in ).

- Antalarmin/CP-154,526 : Use Pd-catalyzed cross-coupling for aryl group introduction, with yields >70% .

- Piperazine Derivatives (e.g., Compound 9) : Synthesized via reflux with bis(2-chloroethyl)amine, achieving 81% yield .

Actividad Biológica

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is often referenced as Antalarmin hydrochloride and has been studied primarily for its antagonistic effects on corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and various neuropsychiatric disorders.

- IUPAC Name : N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride

- CAS Number : 157286-86-7

- Molecular Formula : C23H32N4·HCl

- Molecular Weight : 364.53 g/mol

The primary biological activity of this compound is attributed to its role as a selective antagonist of CRF receptor type 1 (CRF1). By blocking CRF1 receptors, the compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's stress response. This modulation can have therapeutic implications for conditions such as anxiety disorders and depression.

1. Antidepressant Effects

Research has indicated that CRF1 antagonists like Antalarmin may exhibit antidepressant-like effects. In animal models, administration of this compound has been shown to reduce behaviors associated with stress and anxiety. For example:

| Study | Findings |

|---|---|

| Zhao et al. (2007) | Demonstrated that CRF1 antagonism leads to decreased anxiety-like behavior in rodents under stress conditions. |

| Chen et al. (1996) | Reported significant reductions in depressive symptoms in preclinical models following treatment with CRF1 antagonists. |

2. Impact on Neurotransmitter Systems

The compound also influences neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies have shown that:

- Dopamine Turnover : Antalarmin administration results in altered levels of DOPAC/DA ratios, indicating changes in dopamine metabolism during stress-induced states .

3. Case Studies

A notable case study involved the administration of Antalarmin in morphine-dependent rats. The findings illustrated that:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing pyrrolo[2,3-d]pyrimidine derivatives like this compound?

- Synthesis : Multi-step protocols typically involve nucleophilic substitution reactions (e.g., amine displacement of chlorinated intermediates) and Suzuki-Miyaura coupling for aryl group introduction. For example, similar compounds are synthesized via reactions between chlorinated pyrimidine precursors and substituted amines under inert conditions .

- Characterization : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity (>99%), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities, as demonstrated in polymorphic pyrimidine derivatives .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). Central composite designs or factorial experiments help identify critical parameters while minimizing trial-and-error approaches . For instance, ICReDD’s quantum chemical calculations and information science tools can predict optimal reaction paths and reduce experimental iterations .

Q. What safety protocols are critical when handling this compound?

- Follow OSHA guidelines: Use PPE (gloves, goggles), fume hoods for volatile intermediates, and proper waste disposal for halogenated byproducts. Safety data for analogous compounds emphasize avoiding inhalation/ingestion and storing in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., kinase enzymes), validated by experimental IC₅₀ values. Software like Gaussian or Schrödinger Suite enables virtual screening of derivatives .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or activity discrepancies)?

- Cross-validate analytical techniques: Compare NMR with X-ray data to confirm regiochemistry. For activity discrepancies, reassay under controlled conditions (e.g., pH, temperature) or investigate metabolic stability via liver microsome assays. Structural analogs with hydrogen-bonding variations (e.g., N–H⋯N interactions) may explain divergent bioactivity .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

- Implement continuous flow chemistry for precise control of reaction parameters (residence time, mixing). Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes. Membrane separation technologies (e.g., nanofiltration) can isolate stereoisomers efficiently .

Q. How to design experiments probing the compound’s environmental impact or degradation pathways?

- Conduct OECD-compliant biodegradation studies (e.g., 301F manometric respirometry). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Atmospheric fate studies (e.g., hydroxyl radical reactivity) align with DOE’s focus on pollutant lifecycle analysis .

Q. Methodological Resources

Propiedades

IUPAC Name |

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDLBNCJWNENFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018042 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257639-98-8 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.